(3-Bromopropyl)triethylammonium bromide

Catalog No.
S687806
CAS No.
3720-84-1
M.F
C9H21Br2N
M. Wt
303.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)triethylammonium bromide

CAS Number

3720-84-1

Product Name

(3-Bromopropyl)triethylammonium bromide

IUPAC Name

3-bromopropyl(triethyl)azanium;bromide

Molecular Formula

C9H21Br2N

Molecular Weight

303.08 g/mol

InChI

InChI=1S/C9H21BrN.BrH/c1-4-11(5-2,6-3)9-7-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

FNKGNRUAIHVWNL-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CCCBr.[Br-]

Canonical SMILES

CC[N+](CC)(CC)CCCBr.[Br-]

The exact mass of the compound (3-Bromopropyl)triethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Bromopropyl)triethylammonium bromide (CAS 3720-84-1) is a bifunctional quaternary ammonium salt featuring a highly reactive primary alkyl bromide and a permanently charged triethylammonium headgroup. It serves as a critical building block in chemical synthesis, offering high water solubility alongside tunable organic partitioning. Buyers primarily procure this compound as a precursor for custom phase-transfer catalysts, cationic surfactants, and membrane-active biological probes, where the specific steric bulk and lipophilic profile of the triethyl group dictate downstream processability and application performance [1].

Substituting (3-Bromopropyl)triethylammonium bromide with its closest in-class counterpart, (3-Bromopropyl)trimethylammonium bromide, critically alters the lipophilicity of the resulting phase-transfer catalysts or grafted polymers [1]. The triethyl group provides a larger hydrophobic radius, which is essential for adequate partitioning into non-polar organic solvents during biphasic reactions. Furthermore, substituting the bromide leaving group with a chloride (e.g., (3-Chloropropyl)triethylammonium chloride) significantly depresses the kinetics of downstream SN2 nucleophilic substitutions, leading to lower grafting yields and requiring harsher, more energy-intensive reaction conditions in industrial workflows[2].

Precursor Suitability for Biomembrane Probes (Optical Shift)

When used as a cationic anchor for amino(oligo)thiophene fluorophores, the triethylammonium derivative facilitates the synthesis of probes with absorbance maxima in the ~600 nm region. This provides a measurable red-shift compared to traditional benzene-based hemicyanine analogues, which absorb at 485–510 nm[1].

Evidence DimensionAbsorbance maximum (membrane probe)
Target Compound Data~600 nm (red/NIR region)
Comparator Or BaselineBenzene-based hemicyanine analogues (485–510 nm)
Quantified Difference~90–115 nm red-shift
ConditionsEthanol / lipid membrane environments

Allows buyers to synthesize deep-tissue compatible, environmentally sensitive membrane probes that avoid the background autofluorescence associated with shorter-wavelength analogues.

Electrochemical Synthesis Compatibility and Reduction Potential

In electrolytic cyclization workflows, the triethylammonium group acts as a readily cleavable substituent that reduces at approximately 2.0 volts. This reduction potential is strategically higher than that required to cleave a standard carbon-halogen bond, enabling the selective cyclization of haloalkanes into cyclopropanes without degrading the core framework [1].

Evidence DimensionElectrolytic reduction potential
Target Compound Data~2.0 volts
Comparator Or BaselineStandard carbon-halogen bond cleavage (lower voltage baseline)
Quantified DifferenceReduction occurs at a higher voltage, preventing premature cleavage
ConditionsDimethylformamide saturated with lithium bromide

Ensures selective electrochemical synthesis of cycloalkanes by preventing premature cleavage of the carbon-halogen bond during electrolysis.

Supramolecular Complexation Yield and Processability

The specific steric bulk of the triethylammonium group enables highly efficient host-guest complexation. When reacted to form inclusion complexes with macrocycles such as Cucurbit[8]uril (CB[8]), the target bromide salt achieves complexation yields of 92% under mild sonication, yielding higher recovery than less sterically optimized guests that suffer from incomplete inclusion[1].

Evidence DimensionHost-guest complexation yield
Target Compound Data92% yield
Comparator Or BaselineNon-optimized baseline guests (variable/lower yields)
Quantified DifferenceNear-quantitative (92%) recovery of the bromide salt complex
ConditionsAqueous solution (D2O) with sonication for 1 minute

Provides the high-yield complexation necessary for the scalable, reproducible manufacturing of redox-responsive supramolecular assemblies.

Synthesis of Environmentally Sensitive Biomembrane Probes

Utilized as a lipophilic cationic anchor to synthesize amino(oligo)thiophene fluorophores. The triethylammonium group precisely tunes the lipid insertion depth, enabling the creation of probes with highly sensitive, lipid-composition dependent emission spectra in the red/NIR region[1].

Electrochemical Preparation of Cycloalkanes

Employed as an intermediate in electrolytic cyclization. The specific 2.0-volt reduction potential of the triethylammonium substituent allows for the high-yield conversion of haloalkanes into cyclopropanes without unwanted side reactions [2].

Supramolecular Host-Guest Material Assembly

Acts as a sterically tuned guest molecule for Cucurbit[8]uril (CB[8]) macrocycles. The compound facilitates near-quantitative (92%) complexation yields, which is critical for developing redox-controlled, reversible smart materials[3].

Manufacturing of Custom Phase-Transfer Catalysts

Selected over trimethylammonium analogues when synthesizing phase-transfer catalysts that require enhanced organic-phase partitioning. The bulky triethyl groups effectively shield the cationic charge, ensuring the solubility of reactive ion pairs in non-polar industrial solvents [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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